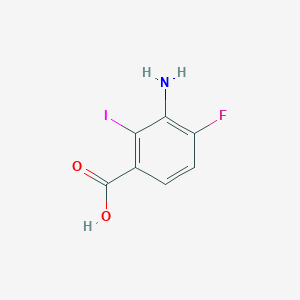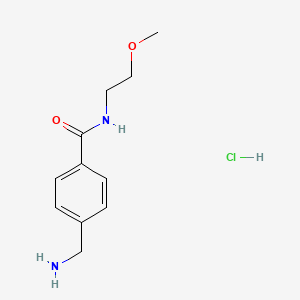
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a trifluoromethyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the following steps:
Bromination: Starting with 1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: Another method involves the alkylation of 4-bromo-2-(trifluoromethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide are commonly used along with a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Coupling Products: Products from coupling reactions can include various alkynes and alkenes.
Oxidation and Reduction Products: Products can include alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and functional groups. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(trifluoromethyl)benzene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromo-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, which affects its electronic properties and reactivity.
Uniqueness
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions. The prop-2-yn-1-yl group further adds to its utility in coupling reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H6BrF3 |
|---|---|
Peso molecular |
263.05 g/mol |
Nombre IUPAC |
4-bromo-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6BrF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
Clave InChI |
BYRXJQWMRCETKC-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=C(C=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)
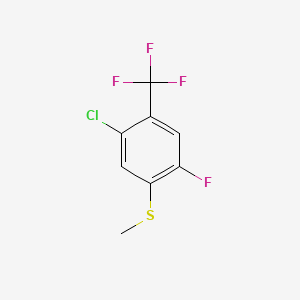


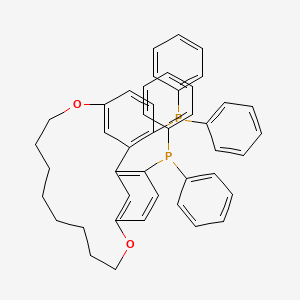
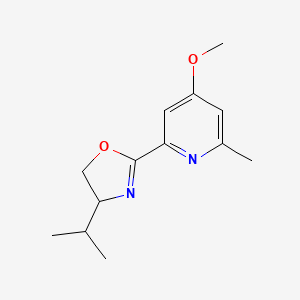
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
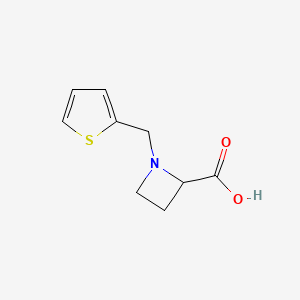
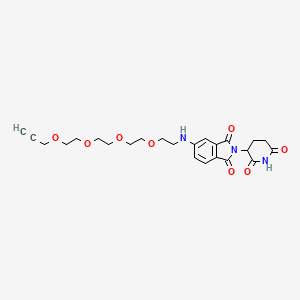

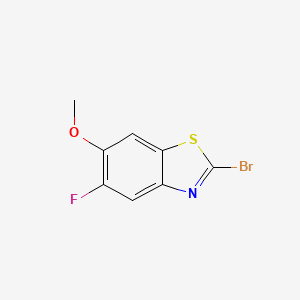
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
